molecular formula C21H17F3N2O4S2 B11054345 Methyl 6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Methyl 6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-3-[(trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

Cat. No.: B11054345
M. Wt: 482.5 g/mol
InChI Key: UDFLPANCBVPDAW-UHFFFAOYSA-N
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Description

METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE typically involves multi-step organic reactions One common approach is to start with the benzothiophene core and introduce the various functional groups through a series of reactionsThe sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Scientific Research Applications

METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-METHYLPHENYL)-2-({5-[(5-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETAMIDE
  • 2-({4-(3-ETHOXYPHENYL)-5-[(4-(3-ETHOXYPHENYL)-5-{[2-OXO-2-(2-TOLUIDINO)ETHYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N-(2-METHYLPHENYL)ACETAMIDE

Uniqueness

METHYL 6-{[2-OXO-2-(4-TOLUIDINO)ETHYL]SULFANYL}-3-[(2,2,2-TRIFLUOROACETYL)AMINO]-1-BENZOTHIOPHENE-2-CARBOXYLATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoroacetyl group, for example, enhances its stability and reactivity compared to similar compounds .

Properties

Molecular Formula

C21H17F3N2O4S2

Molecular Weight

482.5 g/mol

IUPAC Name

methyl 6-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-3-[(2,2,2-trifluoroacetyl)amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C21H17F3N2O4S2/c1-11-3-5-12(6-4-11)25-16(27)10-31-13-7-8-14-15(9-13)32-18(19(28)30-2)17(14)26-20(29)21(22,23)24/h3-9H,10H2,1-2H3,(H,25,27)(H,26,29)

InChI Key

UDFLPANCBVPDAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=CC3=C(C=C2)C(=C(S3)C(=O)OC)NC(=O)C(F)(F)F

Origin of Product

United States

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